4-{[(Naphthalen-1-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Naphthalen-1-yl)amino]methyl}phenol is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Naphthalen-1-yl)amino]methyl}phenol typically involves the condensation reaction between naphthalen-1-amine and 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:
[ \text{Naphthalen-1-amine} + \text{4-Hydroxybenzaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[(Naphthalen-1-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{[(Naphthalen-1-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for drug development.
Medicine: Potential use in anticancer therapies due to its cytotoxic properties.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 4-{[(Naphthalen-1-yl)amino]methyl}phenol involves its interaction with various molecular targets:
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: Scavenges free radicals and prevents oxidative damage to cells.
Cytotoxic Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methyl-1-naphthol: Another naphthalene derivative with antimicrobial properties.
Naphthalen-1-ylmethyl-2’-[3,5-dimethoxybenzamido]-2’-deoxy-adenosine: Known for its biological activities.
Uniqueness
4-{[(Naphthalen-1-yl)amino]methyl}phenol stands out due to its unique combination of a naphthalene ring and a phenol group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound for various applications.
Properties
CAS No. |
121568-02-3 |
---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[(naphthalen-1-ylamino)methyl]phenol |
InChI |
InChI=1S/C17H15NO/c19-15-10-8-13(9-11-15)12-18-17-7-3-5-14-4-1-2-6-16(14)17/h1-11,18-19H,12H2 |
InChI Key |
YPFAKYZUDYPDND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.